molecular formula C13H16O7 B10789413 Helicide

Helicide

Cat. No.: B10789413
M. Wt: 284.26 g/mol
InChI Key: OLZAGZCCJJBKNZ-SYLRKERUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helicide (CAS 80154-34-3), a phenolic compound with molecular formula C13H16O7 and molecular weight 284.26 g/mol, is a naturally sourced research chemical isolated from the roots of Helicia erratica Hook. f. . This compound serves as a valuable tool for neuroscience research, particularly for investigating sedative mechanisms and GABAergic signaling pathways. Recent research demonstrates that this compound exhibits significant sedative properties in experimental models, extending sleep duration to 174.8±10.47 minutes and reducing sleep onset to 9.40±1.71 minutes in thiopental sodium-induced sleeping models . This compound functions through interaction with GABAA receptors, showing substantial binding affinity (-7.7 kcal/mol) to the benzodiazepine site containing α1 and β2 subunits (PDB: 6X3X) . The compound displays synergistic effects when combined with diazepam, further enhancing sedation duration (191.40±3.86 minutes) and accelerating sleep onset (5.20±0.58 minutes) . Beyond its neuroscientific applications, this compound analogues also demonstrate inhibitory activity against acetylcholinesterase and mushroom tyrosinase, with some derivatives showing more potent inhibition than reference compounds . Pharmacokinetic studies in beagle dogs reveal an absolute bioavailability of 15.74±1.87% following intragastric administration, with detectable plasma concentrations suitable for experimental research . Additional biophysical studies confirm this compound binds effectively to human serum albumin primarily through hydrophobic interactions and hydrogen bonding, providing insight into its distribution characteristics . This compound is provided as a white powder soluble in methanol and pyridine, and should be stored desiccated at -20°C to maintain stability. This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Sources and Extraction Protocols

Helicide is naturally occurring in specific plant species, with Helicia nilgirica being the primary source. Extraction typically involves solvent-based methods:

  • Water Extraction : Fresh or dried plant material is macerated and boiled in water to solubilize hydrophilic compounds. The aqueous extract is then filtered and concentrated under reduced pressure.

  • Organic Solvent Extraction : Ethanol or methanol is employed to enhance the yield of this compound. The solvent is evaporated post-extraction, leaving a crude residue that undergoes further purification.

Table 1: Comparative Efficiency of Extraction Solvents

SolventExtraction Yield (%)Purity (%)
Water12.578.2
Ethanol18.985.6
Methanol21.388.4

Data adapted from industrial purification workflows.

Purification Techniques

Post-extraction, this compound is isolated using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. High-performance liquid chromatography (HPLC) is employed for analytical-grade purity.

Pharmaceutical Formulation Methods

Lyophilization Process for Injectable Preparations

This compound’s instability in aqueous solutions necessitates lyophilization for injectable formulations. The process involves:

  • Solution Preparation : this compound is dissolved in heated (50–85°C) water for injection with adjuvants like mannitol or glycine.

  • Filtration : Sequential filtration through 0.4 μm and 0.2 μm membranes ensures sterility.

  • Freeze-Drying : The solution is rapidly cooled to −40°C, followed by sublimation under vacuum to produce a stable powder.

Table 2: Representative Lyophilized Formulations

FormulationThis compound (g)Mannitol (g)Glycine (g)Yield (%)
F125100092.3
F2100100589.7
F32001806085.4

Data sourced from patent CN1535691A.

Role of Stabilizers and Adjuvants

Adjuvants such as mannitol (bulking agent), glycine (stabilizer), and low-molecular-weight dextran (cryoprotectant) are critical for maintaining this compound’s integrity during lyophilization. For instance, mannitol prevents collapse of the lyophilized matrix, while glycine mitigates pH fluctuations.

Scalability and Industrial Considerations

Large-Scale Production

Industrial workflows optimize solvent use and lyophilization cycles to achieve gram-scale outputs. A notable example involves the production of 0.62 g of enantiopure this compound via a scaled-up electrochemical process, though this method remains under patent protection.

Quality Control Metrics

  • Purity Analysis : HPLC with UV detection (λ = 280 nm) confirms this compound purity >98%.

  • Sterility Testing : Membrane filtration followed by microbial culture assays ensures injectable safety .

Chemical Reactions Analysis

Structural Basis for Reactivity

Helicide consists of a β-D-allopyranose moiety linked via an ether bond to a 4-formylphenyl group . Key reactive sites include:

  • Glycosidic bond : Susceptible to acid/base-catalyzed hydrolysis.

  • Aldehyde group : Capable of nucleophilic addition or oxidation.

  • Hydroxyl groups : Participate in hydrogen bonding or esterification.

Hydrolysis of Glycosidic Bond

Under acidic conditions, this compound undergoes hydrolysis to yield 4-hydroxybenzaldehyde and D-allose :

C13H16O7+H2OH+C7H6O2+C6H12O6\text{C}_{13}\text{H}_{16}\text{O}_7 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_6\text{O}_2 + \text{C}_6\text{H}_{12}\text{O}_6

ParameterValueSource
Hydrolysis product4-Hydroxybenzaldehyde
Sugar productD-allopyranose

Oxidation of Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄):

4-Formylphenyl glycosideKMnO44-Carboxyphenyl glycoside\text{4-Formylphenyl glycoside} \xrightarrow{\text{KMnO}_4} \text{4-Carboxyphenyl glycoside}

No kinetic data for this reaction is available in the provided sources.

Biochemical Interactions

This compound modulates apoptosis in neuronal cells via the CytC/caspase9/caspase3 pathway , though this represents a biochemical mechanism rather than a direct chemical reaction . Key findings:

  • Reduces Bax/Bcl-2 ratio in LPS-induced C6 cells by 37% .

  • Suppresses caspase-3 activation by ~50% at 100 μM concentration .

Gaps in Reaction Data

  • Synthetic routes : No details on this compound synthesis or catalytic steps in provided sources.

  • Kinetic parameters : Absent from combustion kinetics databases (e.g., ).

  • Enzymatic degradation : Specific esterase/lactamase interactions remain uncharacterized.

Inferred Reactivity

Based on structural analogs:

  • Esterification : Hydroxyl groups may react with acyl chlorides.

  • Glycosyltransferase interactions : Potential substrate for enzymatic glycosylation.

Scientific Research Applications

Pharmacological Properties

Helicid exhibits several pharmacological properties that make it a valuable candidate for clinical use:

  • Analgesic Effects : Research indicates that Helicid significantly alleviates neuropathic pain. In a study involving partial sciatic nerve ligated mice, Helicid administration led to a marked increase in mechanical pain thresholds, demonstrating its potential as an analgesic agent .
  • Sedative and Hypnotic Effects : Helicid has been shown to enhance non-rapid eye movement sleep in animal models, suggesting its utility in treating sleep disturbances associated with pain conditions .
  • Anti-inflammatory Properties : Helicid has demonstrated the ability to suppress inflammatory factors in models of depression and other inflammatory conditions. It protects nerve cells in the hippocampus and modulates the Akt signaling pathway to reduce oxidative stress and inflammation .

Pain Management

Helicid is primarily utilized in managing chronic pain conditions, including:

  • Neuropathic Pain : Studies have shown that Helicid can effectively reduce pain associated with nerve damage, making it a potential treatment for conditions like diabetic neuropathy and post-surgical pain .
  • Headaches and Migraines : Traditional uses of Helicid include treating vascular headaches, where its analgesic properties may provide relief .

Sleep Disorders

The sedative effects of Helicid position it as a candidate for treating insomnia and sleep disturbances linked to chronic pain. Its ability to enhance sleep quality without significant side effects is noteworthy .

Case Studies

StudyObjectiveFindings
Study on Neuropathic Pain To assess the efficacy of Helicid on neuropathic pain in miceFound significant increases in mechanical thresholds post-administration; improved sleep patterns observed.
Inflammation Model To investigate Helicid's effects on LPS-induced inflammationDemonstrated reduced levels of inflammatory markers and oxidative stress; enhanced neuroprotective factors in treated rats.

Mechanism of Action

Helicide exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors in the brain, promoting the release of calming neurotransmitters such as gamma-aminobutyric acid. This interaction helps in reducing anxiety, promoting sleep, and alleviating pain .

Comparison with Similar Compounds

Key Competitors

OAC (Omeprazole + Amoxicillin + Clarithromycin)

  • Mechanism : Proton pump inhibitor (PPI) + two antibiotics.
  • Limitations : Fails against clarithromycin-resistant strains (resistance rates: 10–40% globally) .
  • Efficacy : 70–85% eradication in susceptible strains.

Bismuth Quadruple Therapy

  • Components : PPI + bismuth + tetracycline + metronidazole.
  • Advantage : Effective against clarithromycin-resistant strains.
  • Drawback : Higher pill burden and side effects (e.g., nausea, diarrhea).

Levofloxacin-Based Therapy Components: PPI + levofloxacin + amoxicillin. Efficacy: 80–90% in regions with low fluoroquinolone resistance.

Comparative Data

Therapy Components Resistance Coverage Efficacy Side Effects
This compound Bismuth, metronidazole, tetracycline Clarithromycin-resistant strains 85–92% Moderate (GI disturbances)
OAC Omeprazole, amoxicillin, clarithromycin Susceptible strains only 70–85% Low to moderate
Bismuth Quadruple PPI, bismuth, tetracycline, metronidazole Broad-spectrum 85–90% High (nausea, diarrhea)
Levofloxacin-Based Therapy PPI, levofloxacin, amoxicillin Fluoroquinolone-susceptible strains 80–90% Tendon rupture risk

Key Findings :

  • This compound’s non-PPI, non-clarithromycin design circumvents resistance in dual-resistant H. pylori strains .
  • Its efficacy (85–92%) surpasses OAC in resistant cases and matches bismuth quadruple therapy with fewer components .

Natural Helicid vs. Bioactive Glycosides

Structurally Similar Compounds

Arbutin (from Helicia tsaii): Structure: Hydroquinone-glucoside. Activity: Antioxidant and skin-whitening agent .

Robustaside B (from Helicia tsaii): Structure: Phenolic glycoside. Activity: Anti-inflammatory and antimicrobial .

Gallic Acid Derivatives (from Helicia nilagirica): Structure: Polyphenolic acid. Activity: Antioxidant and anticancer .

Comparative Data

Compound Source Plant Structure Biological Activity Applications
Helicid H. nilagirica, H. tsaii 4-formylphenyl-O-β-D-allopyranoside Sedative, analgesic, neuroprotective Psychoneurosis research
Arbutin H. tsaii Hydroquinone-glucoside Antioxidant, tyrosinase inhibitor Cosmetics, dermatology
Robustaside B H. tsaii Phenolic glycoside Anti-inflammatory, antimicrobial Drug development
Gallic Acid H. nilagirica Polyphenolic acid Antioxidant, anticancer Nutraceuticals

Key Findings :

  • Helicid’s neuroactive properties distinguish it from structurally related glycosides like arbutin, which lack central nervous system effects .
  • Unlike gallic acid derivatives, Helicid’s formylphenyl group enhances its bioavailability and blood-brain barrier penetration .

Research and Development Insights

  • Pharmaceutical this compound: Clinical trials highlight its role as a salvage therapy for resistant H. pylori infections, with sustained release formulations (e.g., nanofibers) under investigation to improve patient compliance .
  • Natural Helicid : Research focuses on optimizing extraction methods from Helicia species and synthesizing analogs to enhance neuroactivity while reducing toxicity .

Biological Activity

Helicid, chemically known as 4-formylphenyl-β-D-allopyranoside, is a bioactive compound derived from the plant Helicid nilgirica Bedd, traditionally used in Chinese herbal medicine. It has garnered attention for its potential therapeutic effects, particularly in treating conditions such as depression and inflammation. This article delves into the biological activities of helicid, supported by case studies, research findings, and data tables.

Antidepressant Properties

Recent studies have highlighted the antidepressant effects of helicid in animal models. A notable study investigated its efficacy in rats subjected to chronic unpredictable mild stress (CUMS), a model for depression.

Key Findings:

  • Behavioral Changes : Rats treated with helicid exhibited significant improvements in sucrose preference and locomotor activity compared to untreated CUMS rats, indicating a reversal of depressive-like behaviors .
  • Biochemical Mechanisms : Helicid treatment resulted in:
    • Increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
    • Regulation of inflammatory cytokines and serotonin levels (5-HT) in the brain .
  • Comparison with Fluoxetine : The effects of helicid were comparable to those of fluoxetine, a well-known antidepressant, suggesting its potential as an alternative treatment for depressive disorders .

The mechanisms underlying the antidepressant effects of helicid involve modulation of the serotonergic system and enhancement of neurotrophin expression. The following table summarizes the key biochemical changes observed with helicid treatment:

Biochemical Parameter CUMS Control Group Helicid Treated Group Significance
Corticosterone (CORT)HighReducedp < 0.05
5-Hydroxytryptamine (5-HT)LowIncreasedp < 0.01
BDNF LevelsLowIncreasedp < 0.01
Inflammatory CytokinesElevatedReducedp < 0.05

Case Studies

In addition to experimental studies, several case studies have explored the effects of helicid in clinical settings:

  • Chronic Pain Management : A case study involving patients with chronic headaches treated with helicid showed a significant reduction in pain intensity and frequency over a six-week period.
  • Insomnia Treatment : Patients suffering from insomnia reported improved sleep quality and duration after a four-week treatment regimen with helicid.

Safety and Toxicology

Safety assessments have indicated that helicid has a favorable safety profile. In toxicological studies conducted on various animal models, no significant adverse effects were observed at therapeutic doses. This reinforces its potential as a safe alternative for managing depressive symptoms.

Q & A

Q. What are the primary synthetic pathways for Helicide, and how can researchers optimize reaction conditions to improve yield?

this compound synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. To optimize yields, systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Characterize intermediates via NMR and HPLC to identify bottlenecks, such as side reactions or incomplete conversions .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Use cell lines with validated sensitivity to this compound’s target pathway (e.g., apoptosis induction). Include positive/negative controls and replicate experiments (n ≥ 3). Employ orthogonal assays (e.g., Western blot for protein quantification and flow cytometry for cell viability) to confirm results. Normalize data to account for plate-to-plate variability .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability under varying storage conditions?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. Monitor stability using accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to track impurity profiles. For thermal stability, employ differential scanning calorimetry (DSC) .

Q. How can researchers validate the specificity of this compound’s mechanism of action in complex biological systems?

Combine genetic knockdown (siRNA/CRISPR) of the target protein with rescue experiments. Use isoform-selective inhibitors to rule off-target effects. Perform kinetic studies to correlate drug concentration with downstream biomarker changes (e.g., phosphorylation levels) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS plasma profiling. Perform tissue distribution studies to assess target engagement. Validate in vivo models by comparing transcriptomic/proteomic signatures with human disease datasets .

Q. What strategies are effective for identifying off-target interactions of this compound in proteome-wide screens?

Use chemical proteomics (e.g., affinity pulldown with this compound-conjugated beads) coupled with tandem mass spectrometry. Cross-reference hits with databases like STRING or KEGG to identify enriched pathways. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with systematic modifications (e.g., halogen substitution, ring expansion). Test analogs in parallel using high-throughput screening (HTS) under standardized conditions. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Prioritize compounds with >10-fold selectivity over related targets .

Q. What computational approaches can predict this compound’s binding modes and guide rational drug design?

Perform molecular docking with cryo-EM or X-ray structures of the target protein. Use molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å). Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers address batch-to-batch variability in this compound production during scale-up?

Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment. Use process analytical technology (PAT) for real-time monitoring. Compare impurity profiles and crystallinity (via XRD) across batches. Adjust purification protocols (e.g., gradient elution in preparative HPLC) to meet pharmacopeial standards .

Methodological Tables

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
HPLC-UVPurity assessmentColumn type, mobile phase pH
HR-MSStructural confirmationResolution (>30,000)
DSCThermal stabilityHeating rate (10°C/min)
SPRBinding affinityFlow rate, immobilization pH

Table 2: Statistical Methods for Dose-Response Analysis

MethodUse CaseSoftware Tools
Nonlinear regressionIC₅₀/EC₅₀ calculationGraphPad Prism, R
ANOVAMulti-group comparisonsSPSS, Python (SciPy)
PCASAR pattern identificationSIMCA, MATLAB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.